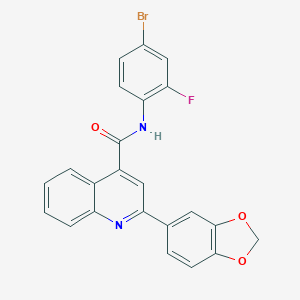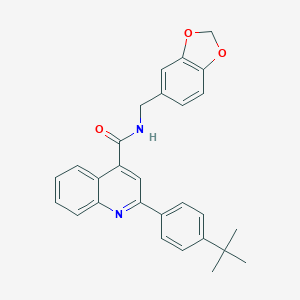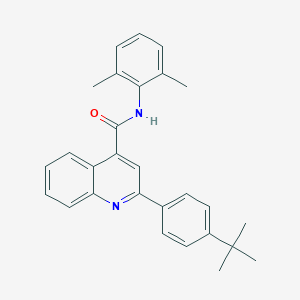![molecular formula C12H6F4O4 B445080 Ácido 5-[(2,3,5,6-tetrafluorofenoxi)metil]-2-furanoico CAS No. 406470-51-7](/img/structure/B445080.png)
Ácido 5-[(2,3,5,6-tetrafluorofenoxi)metil]-2-furanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C12H6F4O4 and a molecular weight of 290.167 g/mol . This compound is characterized by the presence of a furoic acid moiety linked to a tetrafluorophenoxy group via a methylene bridge. It is used in various chemical and industrial applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
The primary target of 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid is β-catenin , a key mediator of the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and survival.
Mode of Action
The compound interacts with its target, β-catenin, by modulating its activity. Following activation in adult tissues, β-catenin aggregates within the cytoplasm before translocating to the nucleus
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway. This pathway is critical for various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s modulation of β-catenin activity can influence these processes .
Result of Action
The compound’s action on β-catenin and the Wnt/β-catenin signaling pathway can have various molecular and cellular effects. For instance, it can influence cell proliferation and survival, potentially impacting tissue regeneration and repair .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid typically involves the reaction of 2,3,5,6-tetrafluorophenol with a suitable furoic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process is designed to be scalable and cost-effective, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The furoic acid moiety can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furoic acid group to alcohols or other reduced forms.
Substitution: The tetrafluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furoic acids, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid.
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid methyl ester: An ester derivative of the compound.
Uniqueness
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid is unique due to its combination of a furoic acid moiety and a tetrafluorophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O4/c13-6-3-7(14)10(16)11(9(6)15)19-4-5-1-2-8(20-5)12(17)18/h1-3H,4H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIPFSMKGPFVTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COC2=C(C(=CC(=C2F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-bromo-2-(trifluoromethyl)phenyl]-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B444997.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B444999.png)
![4-[(2-bromophenoxy)methyl]-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B445000.png)
![4-[(4-bromophenoxy)methyl]-N-(5-tert-butyl-2-methoxyphenyl)benzamide](/img/structure/B445003.png)
![3,4,5-triethoxy-N-{5-methyl-2-[(3,4,5-triethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B445005.png)
![1-{4-[(2,4-Dichlorophenoxy)methyl]benzoyl}indoline](/img/structure/B445006.png)
![N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide](/img/structure/B445007.png)
![3-({[4-(4-Bromophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B445008.png)
![Dimethyl 2-({4-[(4-ethylphenoxy)methyl]benzoyl}amino)terephthalate](/img/structure/B445009.png)
![Isopropyl 2-({4-[(2-chlorophenoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445010.png)

![N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B445015.png)

